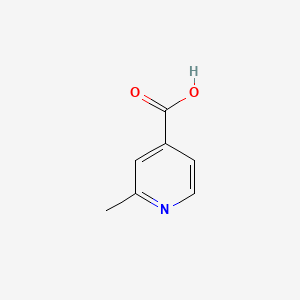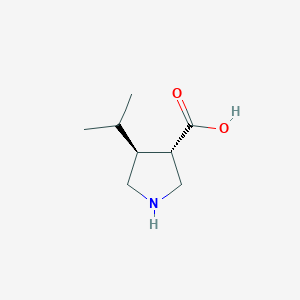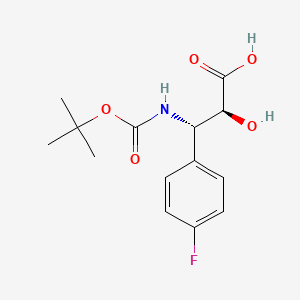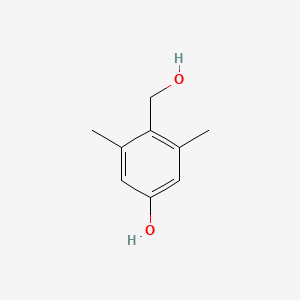
2-メチルイソニコチン酸
概要
説明
2-Methylisonicotinic acid is an organic compound with the chemical formula C7H7NO2. It is a derivative of pyridine, featuring a methyl group and a carboxyl group attached to the pyridine ring. This compound appears as a white to almost white crystalline solid and is slightly soluble in water but more soluble in organic solvents such as alcohols, ethers, ketones, and chlorinated hydrocarbons .
科学的研究の応用
2-Methylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals .
準備方法
Synthetic Routes and Reaction Conditions
2-Methylisonicotinic acid can be synthesized through the hydrolysis of methylisonicotinate. The process involves the reaction of methylisonicotinate with a dilute alkaline solution to form the sodium salt, which is then acidified to yield 2-Methylisonicotinic acid .
Industrial Production Methods
In industrial settings, the production of 2-Methylisonicotinic acid often involves the use of starting materials such as 2-picoline or 2,4-lutidine. These compounds undergo oxidation reactions, typically using reagents like hydrogen peroxide or selenium dioxide, to introduce the carboxyl group at the desired position on the pyridine ring .
化学反応の分析
Types of Reactions
2-Methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-methylpyridine-4-carboxylic acid.
Reduction: Formation of 2-methylpyridine-4-methanol.
Substitution: Formation of various substituted pyridines depending on the substituent introduced.
作用機序
The mechanism of action of 2-Methylisonicotinic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
2-Methylisonicotinic acid can be compared with other pyridine derivatives such as:
Isonicotinic acid: Similar structure but with the carboxyl group at the 4-position instead of the 2-position.
Nicotinic acid:
Picolinic acid: With the carboxyl group at the 2-position.
Uniqueness
2-Methylisonicotinic acid is unique due to the presence of both a methyl group and a carboxyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDHIMMPXRSDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376482 | |
| Record name | 2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4021-11-8 | |
| Record name | 2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-methylisonicotinic acid a molecule of interest in medicinal chemistry research?
A1: 2-Methylisonicotinic acid serves as a crucial building block for synthesizing various derivatives, especially those designed to combat tuberculosis. This interest stems from its structural similarity to isonicotinic acid, a key component of the antitubercular drug isoniazid. [, ]
Q2: How do structural modifications of 2-methylisonicotinic acid hydrazide influence its antitubercular activity?
A2: Studies have shown that the antitubercular activity of 2-methylisonicotinic acid hydrazide is significantly affected by the nature and position of substituents. For instance, derivatives with α-amino acid substitutions often retain comparable activity to the parent compound, while β- and γ-amino acid substitutions generally lead to a significant decrease in activity. [] Additionally, research indicates that the optical configuration of amino acid substituents can play a crucial role in the overall activity of the resulting compounds. []
Q3: What are some of the synthetic strategies employed to generate diverse 2-methylisonicotinic acid derivatives?
A3: Researchers utilize a variety of methods to create diverse 2-methylisonicotinic acid derivatives, aiming to explore their structure-activity relationships. These methods include:
- Reacting 2-methylisonicotinic acid hydrazide with aldehydes, ketones, and carboxylic acid chlorides. []
- Condensing 2-methylisonicotinic acid chloride with dialkylated hydrazines. []
- Hydrogenating 2-methylisonicotinyl hydrazones. []
- Condensing carbobenzyloxy amino acids with isonicotinic acid hydrazide followed by hydrogenolysis. []
Q4: Beyond antitubercular activity, have other biological properties of 2-methylisonicotinic acid derivatives been explored?
A4: Yes, researchers have investigated the cytostatic activity of a specific 2-methylisonicotinic acid derivative, 9-hydroxy-5,6-dimethyl-1-(2-methylpyridin-4-yl)-6H-pyrido[4,3-b]carbazole. This compound demonstrated promising cytostatic activity against cultured L1210 cells. []
Q5: What is the significance of studying the metal complexes of 2-methylisonicotinic acid derivatives?
A5: Investigating the metal complexes of 2-methylisonicotinic acid derivatives, such as the copper, cobalt, and calcium complexes of its oxidized form (3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinic acid) 5-phosphate, offers insights into potential biological roles and interactions. [] Understanding metal coordination patterns within these complexes could be valuable for designing compounds with enhanced biological activity or specific targeting properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)
![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)

